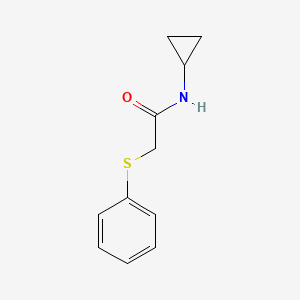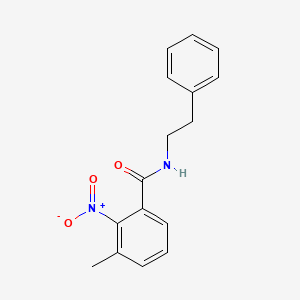
N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide (NBBS) is a chemical compound that has been extensively studied for its potential use in scientific research. NBBS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
作用机制
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body. N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide has also been shown to induce apoptosis in cancer cells, although the exact mechanism by which it does so is still being investigated.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide has a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase, induction of apoptosis in cancer cells, and potential use as an anti-inflammatory and anti-viral agent. N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide has also been shown to have potential as a diagnostic tool for certain diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide in laboratory experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively target certain enzymes and cells. However, there are also limitations to using N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide in laboratory experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are many potential future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide, including further investigation into its mechanism of action, potential use as an anti-cancer agent, and development of new diagnostic tools based on its biochemical and physiological effects. Additionally, there is potential for the synthesis of novel N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide derivatives with improved properties and efficacy for use in scientific research.
合成方法
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide involves the reaction of 6-methyl-2-aminobenzothiazole with 2-nitrobenzenesulfonyl chloride under appropriate conditions. The resulting product is then purified through recrystallization to obtain pure N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide. The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide is a relatively straightforward process that can be carried out in a laboratory setting.
科学研究应用
N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body. N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-9-6-7-10-12(8-9)22-14(15-10)16-23(20,21)13-5-3-2-4-11(13)17(18)19/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYZFOFCQKQPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-benzodioxole-5-carbaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5748633.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)


![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)
![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)

![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)

![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)
